molecular formula C17H30O2 B14357164 Tridecyl but-3-ynoate CAS No. 93789-30-1

Tridecyl but-3-ynoate

Cat. No.: B14357164
CAS No.: 93789-30-1
M. Wt: 266.4 g/mol
InChI Key: QCVMPXOGNMDFKF-UHFFFAOYSA-N
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Description

Tridecyl but-3-ynoate is an organic compound that belongs to the ester family. It is characterized by the presence of a tridecyl group attached to a but-3-ynoate moiety. This compound is known for its unique chemical structure, which combines a long alkyl chain with an alkyne functional group, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridecyl but-3-ynoate typically involves the esterification of but-3-ynoic acid with tridecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of flow microreactor systems has been reported to provide a more sustainable and efficient method for the synthesis of esters .

Chemical Reactions Analysis

Types of Reactions: Tridecyl but-3-ynoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group in this compound can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Tridecyl but-3-ynoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tridecyl but-3-ynoate involves its interaction with specific molecular targets and pathways. The alkyne group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Tridecyl but-3-ynoate is unique due to its long alkyl chain combined with an alkyne functional group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

93789-30-1

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

tridecyl but-3-ynoate

InChI

InChI=1S/C17H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-16-19-17(18)15-4-2/h2H,3,5-16H2,1H3

InChI Key

QCVMPXOGNMDFKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CC#C

Origin of Product

United States

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